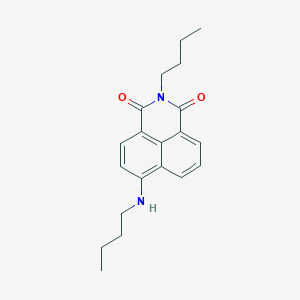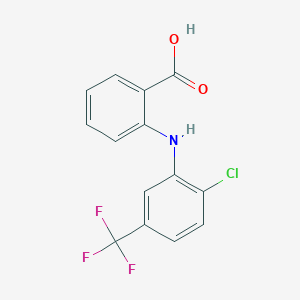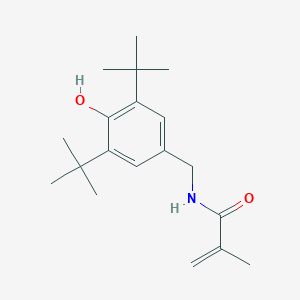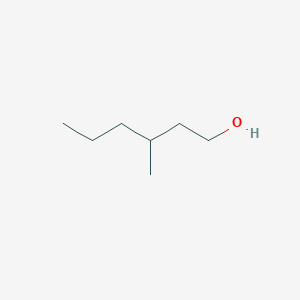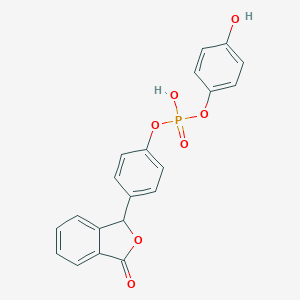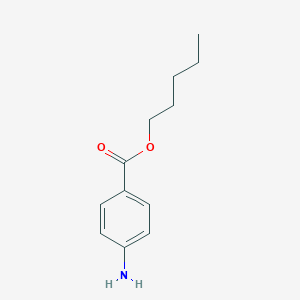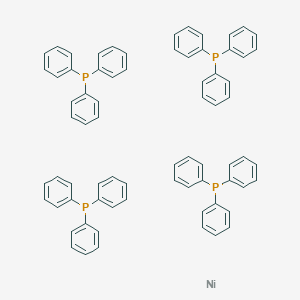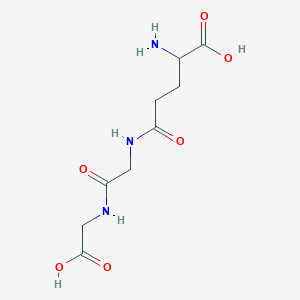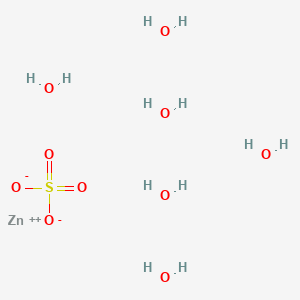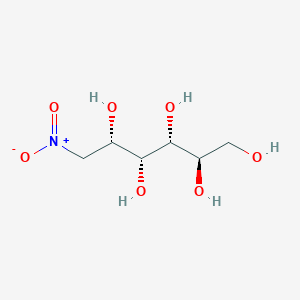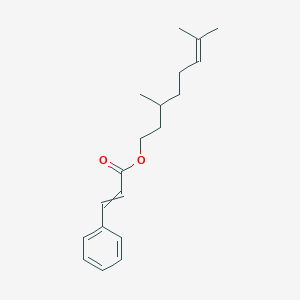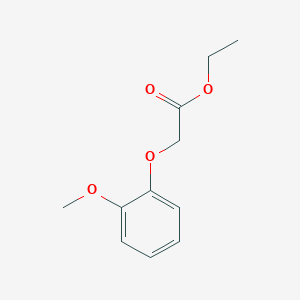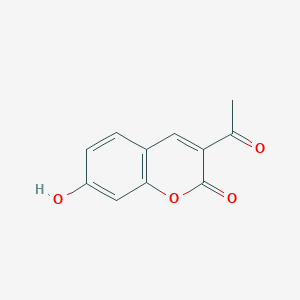
3-Acetyl-7-hydroxy-2H-chromen-2-on
Übersicht
Beschreibung
3-acetyl-7-hydroxy-2H-chromen-2-one, also known as 3-acetyl-7-hydroxycoumarin, is a yellow solid compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its chemical stability and ability to dissolve in organic solvents such as alcohols, ethers, and ketones .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7-hydroxy-2H-chromen-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, optischen Aufhellern und als Sonde für Phasenübergänge in Lipidmembranen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann spezifische Enzyme hemmen, was zu Veränderungen in Stoffwechselwegen führt. Die Hydroxyl- und Acetylgruppen der Verbindung spielen eine entscheidende Rolle bei ihrer Bindung an Zielproteine und -enzyme .
Wirkmechanismus
Target of Action
It’s known that this compound can interact with electrophilic groups .
Mode of Action
3-acetyl-7-hydroxy-2H-chromen-2-one has the ability to bind to electrophilic groups and form a ring of pyridine derivative . This interaction with its targets can lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
It’s known that this compound can act as a probe for phase transitions in lipid membranes, potentially affecting the detailed chemical structure of the polar head-group region or the packing density in lamellar lipid layers .
Pharmacokinetics
It’s known that this compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can impact the bioavailability of the compound.
Result of Action
It’s known that this compound can act as a fluorescent ph probe, with its fluorescence being affected by the presence of glutathione (gsh) and acidic ph values .
Action Environment
The action of 3-acetyl-7-hydroxy-2H-chromen-2-one can be influenced by environmental factors. For instance, it’s known that this compound is stable in air but should avoid exposure to light, as light can degrade its structure . Furthermore, the compound’s fluorescence, which is used as a pH probe, can be affected by the presence of GSH and acidic pH values .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-Acetyl-7-hydroxy-2H-chromen-2-on kann durch die Knoevenagel-Kondensationsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von 2,4-Dihydroxybenzaldehyd mit Ethylacetoacetat in Gegenwart von Piperidin als Katalysator in Ethanol . Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, und das Produkt wird durch Entfernen des Lösungsmittels mittels Rotationsverdampfung und Reinigung des Rohprodukts mittels Säulenchromatographie erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound umfassen typischerweise die großtechnische Synthese unter Verwendung derselben Knoevenagel-Kondensationsreaktion. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration sorgfältig kontrolliert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Acetyl-7-hydroxy-2H-chromen-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Acetylgruppe modifizieren.
Substitution: Die Hydroxylgruppe an der 7-Position kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Hydroxycumarin: Fehlt die Acetylgruppe an der 3-Position.
3-Acetylcumarin: Fehlt die Hydroxylgruppe an der 7-Position.
4-Methylumbelliferon: Hat eine Methylgruppe anstelle einer Acetylgruppe an der 3-Position.
Einzigartigkeit
3-Acetyl-7-hydroxy-2H-chromen-2-on ist einzigartig aufgrund des Vorhandenseins sowohl der Acetylgruppe an der 3-Position als auch der Hydroxylgruppe an der 7-Position. Diese Kombination von funktionellen Gruppen trägt zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei .
Eigenschaften
IUPAC Name |
3-acetyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(13)5-10(7)15-11(9)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZHMHHZLRXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419817 | |
| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-27-7 | |
| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-umbelliferone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLX779DF5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


